molecular formula C16H17BrN4O5 B6481916 4,5-diethyl 1-{[(3-bromophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 912791-29-8

4,5-diethyl 1-{[(3-bromophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No. B6481916
CAS RN: 912791-29-8
M. Wt: 425.23 g/mol
InChI Key: XVKANLMVZDRSMM-UHFFFAOYSA-N
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Description

The compound “4,5-diethyl 1-{[(3-bromophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate” is a derivative of triazole . Triazole is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Synthesis Analysis

The synthesis of triazole compounds has attracted much attention due to their broad biological activities . The synthesis of similar compounds has been realized with good yield using the 1,3-dipolar cycloaddition reaction . In the presence of pyridine in toluene, the group 1,2,4-triazole was firstly synthesized from amide hydrazone and dimethyl or diethyl ester to obtain the corresponding 2-aryl-3,5-disubstituted-1,2,4-triazole .


Molecular Structure Analysis

The molecular structure of triazole derivatives is unique, facilitating the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole .


Chemical Reactions Analysis

Triazole derivatives have been widely applied in many medicinal scaffolds . For example, 4,5-Dibromo-l-methoxymethyl-1H- and -2-methoxymethyl-2H 1,2,3-triazole reacted with butyllithium (in diethyl ether or tetrahydrofuran at low temperatures) at position-5 and the resulting lithiated derivatives were quenched with aqueous ammonium chloride, carbon dioxide, methyl chloroformate, benzophenone or dimethyl or diphenyl disulfide to give high yields (71–93%) of the corresponding 5-substituted 1,2,3-triazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can vary. For a similar compound, 3,5-diethyl-1H-1,2,4-triazole, the predicted boiling point is 273.8±9.0 °C, the predicted density is 1.044±0.06 g/cm3, and the predicted acidity coefficient (pKa) is 11.02±0.40 .

Mechanism of Action

Target of Action

Triazole derivatives have been known to interact with various targets such as β-tubulin . The specific role of these targets would depend on the context of the biological system in which they are present.

Mode of Action

It’s known that triazole derivatives can interact with their targets via hydrogen bonding . The resulting changes would depend on the nature of the target and the specific interactions involved.

Biochemical Pathways

Given that triazole derivatives can interact with β-tubulin , it’s possible that the compound could affect pathways involving microtubule dynamics.

Pharmacokinetics

The compound’s predicted boiling point is 2738±90 °C, and its predicted density is 1044±006 g/cm3 . These properties could potentially impact the compound’s bioavailability.

Result of Action

Given the potential interaction with β-tubulin , the compound could potentially affect cell division and other processes dependent on microtubule dynamics.

Future Directions

Given the broad biological activities of triazole derivatives, there is significant interest in further exploring their potential uses. This includes the development of new drugs with a triazole structure, given the success of drugs like ketoconazole and fluconazole . The synthesis methods of triazole compounds from various nitrogen sources have been a focus of research in the past 20 years , and this is likely to continue in the future.

properties

IUPAC Name

diethyl 1-[2-(3-bromoanilino)-2-oxoethyl]triazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O5/c1-3-25-15(23)13-14(16(24)26-4-2)21(20-19-13)9-12(22)18-11-7-5-6-10(17)8-11/h5-8H,3-4,9H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKANLMVZDRSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)CC(=O)NC2=CC(=CC=C2)Br)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-diethyl 1-{[(3-bromophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate

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